molecular formula C4H6O2 B3257199 2,6-Dioxabicyclo[3.1.0]hexane CAS No. 285-72-3

2,6-Dioxabicyclo[3.1.0]hexane

Cat. No. B3257199
CAS RN: 285-72-3
M. Wt: 86.09 g/mol
InChI Key: GOKABALRNHVSMJ-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C4H6O2 . It is also known by its CAS number 285-69-8 .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes this compound, has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 86.089 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

Scientific Research Applications

Conformational Analysis

2,6-Dioxabicyclo[3.1.0]hexane and its analogues have been studied for their unique core structures which possess diverse biological activities. These structures are used as conformationally locked analogues of nucleoside building blocks and have applications in natural compound synthesis and as constituents in bioactive compounds. For example, Methanoproline, a natural inhibitor of proline metabolism, and Trovafloxacin, a potent antibiotic, contain similar bicyclic structures. These compounds demonstrate the ability to lock certain molecular units in extended conformations, which is beneficial for studying molecular dynamics and interactions (Jimeno et al., 2011).

Future Directions

While specific future directions for 2,6-Dioxabicyclo[3.1.0]hexane are not detailed in the search results, the synthesis of bicyclo[3.1.0]hexanes is an area of ongoing research . This research is opening up new possibilities in the field of medicinal chemistry .

properties

IUPAC Name

2,6-dioxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKABALRNHVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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